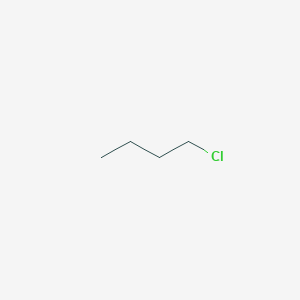

1-Chlorobutane

概要

説明

1-Chlorobutane (CAS No.: 109-69-3), also known as n-butyl chloride, is a halogenated alkane with the molecular formula C₄H₉Cl. It is a colorless, flammable liquid with a strong odor and a boiling point of 77–78°C . Its primary applications include use as a solvent in chromatography , a butylation reagent in organic synthesis, and a precursor in the production of cellulose derivatives, rubber, and pharmaceuticals . The compound is characterized by high purity (≥99.5%) and low impurities such as butenes (≤0.10%) and water (≤0.008%) . Safety data sheets classify it as hazardous due to flammability and acute oral toxicity (GHS Category 4) .

準備方法

Butyl chloride can be synthesized through several methods:

From Alcohols: One common method involves the reaction of butanol with hydrochloric acid in the presence of a catalyst like zinc chloride.

Using Thionyl Chloride: Another method involves the reaction of butanol with thionyl chloride (SOCl₂), which produces butyl chloride, sulfur dioxide, and hydrogen chloride as by-products.

Industrial Production: Industrially, butyl chloride can be produced by the chlorination of butane or butenes.

化学反応の分析

Free-Radical Chlorination

1-chlorobutane undergoes free-radical chlorination with sulfuryl chloride (SO₂Cl₂) or molecular chlorine (Cl₂) under UV light or initiators like AIBN. The reaction produces four dichlorobutane isomers via hydrogen abstraction and chlorine radical propagation .

Key Findings:

- Mechanism :

- Side Reactions : Over-chlorination to tri-/tetrachlorobutanes occurs with excess reagent .

Nucleophilic Substitution (SN2)

This compound participates in SN2 reactions with strong nucleophiles (e.g., OH⁻, CN⁻) :

- Conditions : Polar aprotic solvents (e.g., DMSO) accelerate the reaction .

- Steric Hindrance : The primary carbon minimizes steric resistance, favoring SN2 over SN1 .

Organometallic Reactions

This compound reacts with lithium metal to synthesize n-butyllithium, a pivotal organometallic reagent :

Dehydrohalogenation (Elimination)

Heating this compound with strong bases (e.g., KOH) induces β-elimination to form 1-butene :

Oxidative Degradation

In atmospheric conditions, OH radicals degrade this compound via hydrogen abstraction, forming chlorinated aldehydes and ketones :

Thermal Decomposition and Stability

This compound decomposes at >245°C, releasing phosgene (COCl₂) and HCl :

科学的研究の応用

Organic Synthesis

1-Chlorobutane is primarily used as an alkylating agent in organic synthesis. It serves as a precursor for various chemical transformations due to its reactivity:

- Nucleophilic Substitution Reactions : this compound can undergo nucleophilic substitution to form butyl derivatives. For example, it can react with alcohols to produce butyl ethers.

- Grignard Reagents : It is utilized in the synthesis of Grignard reagents, which are crucial for forming carbon-carbon bonds in organic chemistry.

Table 1: Common Reactions Involving this compound

| Reaction Type | Product | Conditions |

|---|---|---|

| Nucleophilic substitution | Butyl ether | Alcohol + base |

| Grignard formation | Butyl magnesium halide | Dry ether |

| Coupling reactions | Higher alkanes | Transition metal catalyst |

Pharmaceutical Applications

In pharmaceuticals, this compound is utilized in the synthesis of various medicinal compounds. Its role as a building block in drug development is significant:

- Synthesis of Antiviral Agents : Research has shown that derivatives of this compound are involved in the synthesis of antiviral drugs.

- Analytical Chemistry : It is used in mass spectrometry for the derivatization of compounds, enhancing detection sensitivity.

Case Study: Use in Mass Spectrometry

A study highlighted the use of this compound in liquid chromatography-mass spectrometry (LC-MS) for analyzing complex biological samples. The compound was employed to improve the extraction and quantification of specific metabolites from biological fluids, showcasing its utility in clinical diagnostics .

Environmental Science

This compound has implications in environmental studies, particularly concerning its behavior as a volatile organic compound (VOC):

- Emission Studies : Research indicates that this compound is one of the abundant VOCs emitted from landfill sites, impacting local air quality and tropospheric chemistry .

- Desulfurization Processes : Its ionic liquid derivatives have been explored for their effectiveness in desulfurization processes in fossil fuel refining .

Table 2: Environmental Impact Studies Involving this compound

| Study Focus | Findings | Reference |

|---|---|---|

| VOC emissions from landfills | Identified as a significant contributor to air pollution | |

| Desulfurization efficiency | Effective when used as part of ionic liquid systems |

Toxicity and Safety Assessments

The safety profile of this compound has been evaluated through various toxicity studies:

- Carcinogenicity Studies : The National Toxicology Program (NTP) found no evidence of carcinogenicity in long-term studies involving rats and mice .

- Genotoxicity Tests : While some assays indicated potential genotoxic effects under specific conditions (e.g., mouse lymphoma assay), overall findings suggest limited risk under typical exposure scenarios .

Table 3: Toxicity Assessment Results

| Study Type | Result | |

|---|---|---|

| Carcinogenicity (NTP) | No evidence found | Safe at tested doses |

| Genotoxicity | Positive in some assays | Limited risk identified |

作用機序

塩化ブチルの作用機序は、アルキル化剤としての反応性に関係しています。求核置換反応では、塩素原子が求核剤に置き換わり、新しい化学結合が形成されます。 反応は通常、反応条件と基質の構造に応じて、S_N1またはS_N2機構で進行します 。 S_N1機構では、反応はカルボカチオン中間体を形成することによって進行しますが、S_N2機構では、求核剤が1つのステップで塩素原子を直接置換します .

類似化合物との比較

Comparison with Similar Compounds

Structural Isomers: 1-Chlorobutane vs. 2-Chlorobutane

This compound and 2-chlorobutane are structural isomers differing in the position of the chlorine atom. Gas chromatography (GC) studies reveal distinct retention times and isomer distributions during radical chlorination. For example, chlorination of this compound predominantly yields 1,3-dichlorobutane (48.7–49.1%) due to the stability of secondary radicals, while 1,1-dichlorobutane is least abundant (5.9–6.9%) .

Table 1: Dichlorobutane Isomer Abundance from Radical Chlorination

| Isomer | Experimental Abundance (%) | Experimental Abundance (%) |

|---|---|---|

| 1,1-dichlorobutane | 6.9 | 5.9 |

| 1,2-dichlorobutane | 24.2 | 21.1 |

| 1,3-dichlorobutane | 49.1 | 48.7 |

| 1,4-dichlorobutane | 19.8 | 24.3 |

Halogen Counterparts: 1-Bromobutane and 1-Iodobutane

The halogen type significantly impacts reactivity. Hydrolysis studies show 1-iodobutane reacts fastest (forming AgI precipitate) due to weaker C–I bond strength (234 kJ/mol) compared to C–Br (285 kJ/mol) and C–Cl (327 kJ/mol). This compound is the slowest, with reactivity order: 1-iodobutane > 1-bromobutane > this compound > chlorobenzene .

Table 2: Hydrolysis Reactivity of Haloalkanes

| Compound | Hydrolysis Rate (Relative) | Key Observation (Precipitate Formation) |

|---|---|---|

| 1-Iodobutane | Fastest | Yellow AgI precipitate forms rapidly |

| 1-Bromobutane | Moderate | White AgBr precipitate forms |

| This compound | Slowest | White AgCl precipitate forms slowly |

| Chlorobenzene | Negligible | No precipitate |

Toxicity Profiles: Ames Test Comparison

In contrast, most alkyl bromides (e.g., 1-bromopropane) are Ames-positive. This difference is attributed to this compound’s weaker alkylating capacity .

Table 3: Ames Test Results for Alkyl Halides

| Compound | Ames Test Result | Notes |

|---|---|---|

| This compound | Negative | Weak alkylating agent |

| 1-Bromobutane | Positive | Strong alkylating capacity |

| Neopentyl bromide | Negative | Steric hindrance reduces reactivity |

Catalytic Dehydrochlorination Behavior

This compound exhibits unique reactivity in catalytic systems. For instance, MgO aerogels catalyze its dehydrochlorination to form 1-butene, with activity increasing as MgO converts to MgCl₂. This reaction generates Brønsted acid sites on the catalyst surface, which are absent in other chlorinated substrates like 1,2-dichloroethane .

Enzyme Kinetics with Haloalkane Dehalogenases

Haloalkane dehalogenases (e.g., LinB) show substrate specificity for this compound. Kinetic parameters reveal a turnover number (kcat) of 4.6 s⁻¹ and Km of 0.8 mM, indicating moderate binding affinity. In contrast, 1,2-dibromoethane exhibits substrate inhibition at high concentrations, highlighting mechanistic differences in enzyme-substrate interactions .

生物活性

1-Chlorobutane, also known as n-butyl chloride, is an organochlorine compound with the chemical formula C₄H₉Cl. It is primarily utilized in organic synthesis and as a solvent in various chemical processes. This article explores the biological activity of this compound, focusing on its toxicological effects, extraction capabilities in biological contexts, and its role in medicinal chemistry.

This compound is a colorless liquid with a boiling point of approximately 77–78 °C and a density of 0.885–0.887 g/cm³ at 20 °C. It is classified as a flammable liquid and poses environmental hazards due to its potential toxicity . The compound is used in the production of n-butyl lithium, which serves as a strong base in organic synthesis, particularly in the production of various pharmaceuticals and specialty chemicals .

Exposure and Metabolism

This compound is not naturally occurring and is primarily found in individuals exposed to it through occupational or environmental sources. It has been identified in human blood samples, indicating its bioavailability following exposure . The compound is part of the human exposome, reflecting how environmental chemicals can influence health throughout an individual's life .

Health Effects

The biological activity of this compound includes potential neurotoxic effects. Case studies have reported symptoms such as respiratory distress, skin irritation, and neurological disturbances following exposure to chlorinated hydrocarbons, including this compound . The compound's mechanism of action may involve disruption of cellular membranes or interference with neurotransmitter systems, although specific pathways remain to be fully elucidated.

Extraction Capabilities

This compound has been evaluated for its effectiveness as a solvent in liquid-liquid extraction processes. A systematic study demonstrated that it could extract approximately 68% of tested drugs with extraction yields greater than 80% at pH 9 from aqueous solutions . This property makes it valuable for toxicological analysis and drug monitoring.

Extraction Efficiency Table

| Compound | Extraction Yield (Yo) | Reference |

|---|---|---|

| 10-Hydroxy-Carbamazepine | 0 | |

| Morphine | <0.2 | |

| Benzoylecgonine | <0.2 | |

| Caffeine | <0.2 | |

| Various therapeutic drugs | >80% |

This table highlights the variable extraction efficiencies for different compounds when using this compound as a solvent.

Occupational Exposure Incident

A notable case involved multiple patients exposed to chlorinated compounds during an industrial incident. Symptoms included respiratory distress and chemical burns. Laboratory tests indicated elevated liver enzymes and white blood cell counts, suggesting systemic toxicity associated with exposure to compounds like this compound . Comprehensive treatment protocols were implemented to address inflammation and support liver function.

Q & A

Basic Research Questions

Q. What analytical methods are used to identify and characterize 1-chlorobutane in laboratory settings?

- Methodology : Identification typically involves spectroscopic techniques such as NMR (chemical shifts for CH3, CH2, and Cl groups) and GC-MS (retention time and fragmentation patterns). Boiling point (77–78°C) and density (0.886 g/cm³) are also key physical properties for verification .

- Experimental Design : For NMR, compare observed peaks to literature values (e.g., δ ~0.9 ppm for terminal CH3, δ ~1.4–1.6 ppm for CH2 groups adjacent to Cl). In GC, correlate retention times with known standards under isothermal conditions .

Q. How does the hydrolysis reactivity of this compound compare to other haloalkanes?

- Mechanistic Insight : this compound undergoes SN2 nucleophilic substitution due to its primary alkyl halide structure. Reactivity follows the trend: 1-iodobutane > 1-bromobutane > this compound > chlorobenzene, driven by leaving group ability (I⁻ > Br⁻ > Cl⁻) and bond strength .

- Experimental Validation : Hydrolysis rates are quantified via titration (e.g., tracking OH⁻ consumption with HCl) or conductivity measurements. For example, this compound exhibits slower kinetics than 1-bromobutane due to weaker C-Cl bond polarization .

Q. What safety precautions are critical when handling this compound in laboratory experiments?

- Protocols :

- Storage : In airtight containers away from oxidizers, under cool (<25°C), ventilated conditions to prevent vapor accumulation (flash point: -20°C).

- Handling : Use PPE (nitrile gloves, goggles), and ground equipment to avoid electrostatic ignition. Spills require neutralization with non-combustible absorbents (e.g., vermiculite) .

Q. How is this compound synthesized, and how is reaction yield optimized?

- Synthesis Route : Produced via radical chlorination of butane (using Cl2 or SO2Cl2) or SN2 substitution (e.g., butanol + HCl/ZnCl2).

- Yield Calculation : For a reaction yielding 64% butan-1-ol from this compound, use density (0.886 g/cm³) and molar ratios to determine limiting reagents. Theoretical vs. experimental yields are compared via GC or gravimetric analysis .

Advanced Research Questions

Q. What factors govern the product distribution in radical chlorination of this compound?

- Mechanistic Analysis : Radical stability and hydrogen abstraction reactivity dictate isomer ratios. Secondary H atoms (3.8× more reactive than primary) favor 1,2- and 1,3-dichlorobutane. Experimental yields: 1,1- (5.9%), 1,2- (21.1%), 1,3- (48.7%), 1,4- (24.3%) .

- Methodology : Use GC with polar columns (e.g., DB-WAX) to separate isomers. Retention times correlate with boiling points (1,4-dichlorobutane > 1,3- > 1,2- > 1,1-) .

Q. How can computational chemistry predict the environmental degradation pathways of this compound?

- Theoretical Approach : DFT calculations (e.g., BHandHLYP/6-311++G(d,p)) model OH⁻-initiated degradation. Key products include 1-chloro-2-butanone and 3-chloro-2-butanol. Rate coefficients (experimental: 2.22×10<sup>−12</sup> cm³/molecule/s; theoretical: 1.8×10<sup>−12</sup> cm³/molecule/s) validate mechanisms .

- Implications : Atmospheric lifetime (~5 days) and ozone formation potential are derived from kinetic data and Tropospheric Degradation Index (TDI) calculations .

Q. What experimental and modeling techniques elucidate the thermodynamic behavior of this compound in multicomponent mixtures?

- Excess Molar Volume Analysis : Measure densities using precision densimeters (e.g., Anton Paar DMA 5000) for ternary systems (this compound + n-heptane + 2-pentanone). Data are fitted to Redlich-Kister or Nagata-Tamura equations to predict non-ideal mixing behavior .

- Applications : Solvent-solute interactions inform industrial solvent design and waste separation processes .

Q. How do solvent polarity and reaction conditions influence the SN1/SN2 selectivity of this compound?

- Methodological Framework :

- SN2 Dominance : In polar aprotic solvents (e.g., acetone), primary substrates favor bimolecular mechanisms. Track kinetics via iodide ion catalysis (e.g., Finkelstein reaction with NaI) .

- SN1 Limitation : Protic solvents (e.g., ethanol) slow SN1 due to poor carbocation stability. Confirm via racemization studies (unlikely for 1° substrates) .

Q. What advanced extraction techniques utilize this compound for metabolite analysis?

- Chromatographic Applications : As a solvent in liquid-liquid extraction (LLE), this compound efficiently isolates sulfinpyrazone metabolites. Optimize pH (e.g., back-extraction into NaOH) to enhance recovery .

- Validation : Compare extraction efficiency with HPLC-UV, ensuring minimal matrix interference and >90% recovery rates .

特性

IUPAC Name |

1-chlorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9Cl/c1-2-3-4-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFWCMGCRMGJXDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9Cl, Array | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8020206 | |

| Record name | 1-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Butyl chloride appears as a water white liquid with a sharp odor. Flash point 20 °F. Boiling point 77-78 °C (173 °F). Density 7.5 lb / gal. Slightly soluble in water. Vapors are heavier than air. Used in the manufacture of a variety of organic chemicals., Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH PUNGENT ODOUR. | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

173.3 °F at 760 mmHg (NTP, 1992), 78.5 °C @ 760 mm Hg, 77-79 °C | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Flash Point |

20 °F (NTP, 1992), 15 °F (-9 °C) (Closed Cup), -12 °C | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

less than 1 mg/mL at 59 °F (NTP, 1992), PRACTICALLY INSOL IN WATER (0.066% @ 12 °C); MISCIBLE WITH ALC, ETHER, Solubility in water, g/l at 25 °C: 0.87 (practically insoluble) | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

0.8862 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.88098 @ 25 °C/4 °C; 0.89197 @ 15 °C/4 °C; 0.88648 @ 20 °C/4 °C, Relative density (water = 1): 0.89 (20 °C) | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

3.2 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.2 (air= 1), Relative vapor density (air = 1): 3.2 | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

40 mmHg at 41 °F ; 80.1 mmHg at 68 °F (NTP, 1992), 101.0 [mmHg], 80.1 MM HG @ 20 °C, Vapor pressure, kPa at 20 °C: 11 | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | n-Butyl chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4304 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

109-69-3 | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Butyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butyl chloride [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Butyl chloride | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB11534 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 1-Chlorobutane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Chlorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8020206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-chlorobutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BUTYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZP7R667SGD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-189.6 °F (NTP, 1992), -123.1 °C, -123 °C | |

| Record name | BUTYL CHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/280 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | N-BUTYL CHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4167 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1-CHLOROBUTANE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0703 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。